An In-depth Technical Guide to the Molecular Structure and Properties of 1-(4-fluorophenyl)-1H-tetrazole
An In-depth Technical Guide to the Molecular Structure and Properties of 1-(4-fluorophenyl)-1H-tetrazole
Abstract
This technical guide provides a comprehensive overview of 1-(4-fluorophenyl)-1H-tetrazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The guide delves into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. A central theme is the role of the tetrazole moiety as a bioisostere for carboxylic acids, a critical concept in modern medicinal chemistry. This document synthesizes experimental data and theoretical insights to offer a holistic understanding of this compound's potential in drug discovery and materials science.
Introduction: The Significance of the Tetrazole Moiety
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Their unique electronic and physicochemical properties have established them as a cornerstone in medicinal chemistry.[1] The tetrazole ring is frequently employed as a bioisosteric replacement for the carboxylic acid group.[2][3][4] This substitution can enhance a molecule's metabolic stability and lipophilicity while maintaining a similar acidic profile, often leading to improved pharmacokinetic properties.[5] The compound 1-(4-fluorophenyl)-1H-tetrazole serves as an exemplary case study for understanding the interplay between the tetrazole core and an electronically modified aromatic substituent. The fluorine atom at the para-position of the phenyl ring introduces specific electronic effects that modulate the overall properties of the molecule, making it a valuable scaffold for further chemical exploration.
Molecular Structure and Conformation
The five-membered tetrazole ring is inherently planar due to its aromaticity.[6] However, the molecule as a whole is non-planar, with a notable dihedral angle between the planes of the tetrazole and the phenyl rings.[1][6] This twist is a common feature in such linked aromatic systems and is influenced by steric and electronic interactions between the two rings.
Caption: 2D representation of 1-(4-fluorophenyl)-1H-tetrazole.
Physicochemical Properties
The physicochemical properties of 1-(4-fluorophenyl)-1H-tetrazole are crucial for its application in drug discovery and materials science. The presence of the fluorophenyl group significantly influences its lipophilicity and electronic character.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₄ | |
| Molecular Weight | 164.14 g/mol | |
| Melting Point | 180 °C (decomposes) | |
| pKa | ~4.5 - 4.9 (estimated for tetrazoles) | [5] |
| Lipophilicity (LogP) | Higher than corresponding carboxylic acid | [5] |
| Appearance | Solid |
The acidity of the tetrazole ring (pKa ≈ 4.5-4.9) is comparable to that of carboxylic acids, allowing it to act as a proton donor in biological systems.[5] This property is fundamental to its role as a carboxylic acid bioisostere. The introduction of the fluorine atom, an electron-withdrawing group, is expected to have a modest acidifying effect on the tetrazole proton.
Synthesis of 1-(4-fluorophenyl)-1H-tetrazole
The synthesis of phenyl-1H-tetrazoles can be achieved through several reliable methods. A common and robust approach involves the [3+2] cycloaddition of a nitrile with an azide source.[7] Another prevalent method is the reaction of primary amines with triethyl orthoformate and sodium azide.[8]
Experimental Protocol: Synthesis from 4-fluoroaniline
This protocol describes a general method for the synthesis of 1-substituted tetrazoles from primary amines.
Materials:
-
4-fluoroaniline
-
Triethyl orthoformate
-
Sodium azide (NaN₃)
-
Glacial acetic acid
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in DMF.
-
Add triethyl orthoformate (1.2 equivalents) and glacial acetic acid (catalytic amount) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium azide (1.5 equivalents) portion-wise. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture to pH 2-3 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 1-(4-fluorophenyl)-1H-tetrazole.
Caption: General workflow for the synthesis of 1-(4-fluorophenyl)-1H-tetrazole.
Spectroscopic Characterization
The structural elucidation of 1-(4-fluorophenyl)-1H-tetrazole is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl ring. Due to the fluorine substitution, the aromatic region will likely display a complex multiplet pattern, typically two multiplets corresponding to the protons ortho and meta to the fluorine atom. A downfield singlet corresponding to the C5-H of the tetrazole ring would also be anticipated.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbon atoms of the tetrazole ring and the 4-fluorophenyl group. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller C-F couplings. The C5 carbon of the tetrazole ring is expected to appear in the region of 140-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of tetrazole derivatives displays characteristic absorption bands.[9] For 1-(4-fluorophenyl)-1H-tetrazole, the following absorptions are expected:
-
N-H stretching: A broad band in the region of 3150-3400 cm⁻¹ (if tautomerism allows for an N-H bond).
-
C=N stretching: Absorptions in the 1500-1600 cm⁻¹ range.
-
N=N stretching: Bands between 1300-1400 cm⁻¹.
-
Ring deformation and N-H out-of-plane bending: In the 800-1000 cm⁻¹ region.
-
C-F stretching: A strong absorption band typically around 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of related compounds like 5-(cinnamyloxy)-1-(4-fluorophenyl)-1H-tetrazole shows fragmentation patterns that can be extrapolated.[10] A primary fragmentation pathway involves the loss of a stable N₂ molecule from the tetrazole ring. The molecular ion peak (M⁺) corresponding to the molecular weight of 164.14 would be expected, along with fragment ions resulting from the cleavage of the phenyl-tetrazole bond and loss of nitrogen.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of 1-(4-fluorophenyl)-1H-tetrazole and its derivatives in drug discovery stems from the tetrazole ring's function as a bioisostere of a carboxylic acid.[2][3][4] This substitution can lead to several advantages:
-
Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid group.
-
Enhanced Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase the overall lipophilicity of a compound, potentially improving its ability to cross cell membranes.[5]
-
Modulation of Acidity: While having a similar pKa to carboxylic acids, the subtle differences can be exploited to fine-tune interactions with biological targets.[5]
-
Diverse Biological Activities: Tetrazole-containing compounds have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.
The 4-fluorophenyl substituent can further influence the biological activity through several mechanisms:
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can alter the electronic properties of the tetrazole ring, potentially affecting its binding affinity to target proteins.
-
Metabolic Blocking: The C-F bond is very strong and can block metabolic oxidation at the para-position of the phenyl ring, thereby increasing the compound's half-life.
-
Specific Interactions: The fluorine atom can participate in specific interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
Conclusion
1-(4-fluorophenyl)-1H-tetrazole is a molecule that encapsulates key principles of modern medicinal chemistry. Its structure, a combination of a bioisosteric tetrazole ring and an electronically modified phenyl group, makes it a valuable scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, offering a foundation for researchers and drug development professionals to explore its potential further. The continued investigation into such compounds is vital for the advancement of new and effective medicines.
References
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025, October 23). PMC. [Link]
-
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing. [Link]
-
5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. (2004, October 26). ACS Publications. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Sygnature Discovery. [Link]
-
Crystal structure and Hirshfeld surface analysis of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione. PMC. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2021, May 29). PMC. [Link]
-
Crystal structure and Hirshfeld surface analysis of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione. IUCr Journals. [Link]
-
Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. PMC. [Link]
-
A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Semantic Scholar. [Link]
-
Synthesis rotation of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol... ResearchGate. [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SciELO. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. [Link]
-
3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA. Cardiff University. [Link]
-
Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl). SciSpace. [Link]
-
3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-1H-indole. ChemSynthesis. [Link]
-
Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. [Link]
-
(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-p - -ORCA. Cardiff University. [Link]
-
Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. ChemRxiv. [Link]
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. [Link]
-
1-(4-chlorophenyl)-1H-tetrazole. PubChem. [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
-
TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]
-
Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. J-STAGE. [Link]
-
Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. ResearchGate. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drughunter.com [drughunter.com]
- 6. Crystal structure and Hirshfeld surface analysis of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 9. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
